molecular formula C6H10O2 B3064693 Isobutylglyoxal CAS No. 16979-05-8

Isobutylglyoxal

Cat. No.: B3064693
CAS No.: 16979-05-8
M. Wt: 114.14 g/mol
InChI Key: OPIPDUFGXKXYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutylglyoxal is an organic compound with the molecular formula C5H8O2 It is a derivative of glyoxal, characterized by the presence of an isobutyl group attached to the glyoxal structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylglyoxal can be synthesized through several methods. One common approach involves the oxidation of isobutyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of isobutyl alcohol. This process often employs catalysts such as platinum or palladium to enhance the reaction rate and yield. The reaction is carried out at elevated temperatures and pressures to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Isobutylglyoxal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: A wide range of substituted products depending on the nucleophile used.

Scientific Research Applications

Isobutylglyoxal has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes.

    Medicine: Research is ongoing to evaluate its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of isobutylglyoxal involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Isobutylglyoxal can be compared to other glyoxal derivatives, such as:

    Methylglyoxal: Similar in structure but with a methyl group instead of an isobutyl group. It is known for its role in metabolic processes and its potential cytotoxic effects.

    Ethylglyoxal: Contains an ethyl group and shares similar reactivity patterns with this compound.

    Propylglyoxal: Features a propyl group and exhibits comparable chemical behavior.

Uniqueness: this compound’s uniqueness lies in its specific reactivity and the potential applications arising from its isobutyl group. This structural feature can influence its chemical properties and interactions, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4-methyl-2-oxopentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)3-6(8)4-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIPDUFGXKXYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168747
Record name Pentanal, 4-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16979-05-8
Record name Pentanal, 4-methyl-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanal, 4-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutylglyoxal
Reactant of Route 2
Reactant of Route 2
Isobutylglyoxal
Reactant of Route 3
Isobutylglyoxal
Reactant of Route 4
Isobutylglyoxal
Reactant of Route 5
Isobutylglyoxal
Reactant of Route 6
Isobutylglyoxal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.